RTI-113-d5
Description
Contextualization of Deuterated Analogs in Advanced Pharmacological and Analytical Research
Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H or D), have become indispensable tools in modern scientific investigation. This substitution, while seemingly minor, introduces a mass difference that is readily detectable by mass spectrometry (MS), a cornerstone of advanced analytical chemistry. The chemical behavior of stable isotope-labeled (SIL) standards is expected to be very similar to their unlabeled counterparts. acanthusresearch.com This similarity in chemical behavior, coupled with the mass difference, allows deuterated analogs to serve effectively as internal standards in quantitative analysis. acanthusresearch.com The use of deuterium labels can present challenges, such as the potential for deuterium loss through exchange with protons, which can compromise the accuracy of results. sigmaaldrich.com However, when deuterium is placed in stable, non-exchangeable positions, these issues can be mitigated. sigmaaldrich.com
In pharmacological research, deuteration can influence a compound's pharmacokinetic properties, including metabolic stability and half-life. nih.govresearchgate.netinformaticsjournals.co.in The carbon-deuterium bond is stronger than a typical carbon-hydrogen bond, which can impede metabolic enzymes that target C-H bonds, particularly in oxidative metabolism mediated by cytochrome P450 enzymes. informaticsjournals.co.inacs.orgjuniperpublishers.comnih.gov This kinetic isotope effect (KIE) can lead to slower metabolism and potentially a longer duration of action for the deuterated compound compared to its non-deuterated analog. researchgate.netinformaticsjournals.co.inacs.orgnih.gov While the primary goal is often improved pharmacokinetics, deuteration can also potentially reduce the formation of undesirable or toxic metabolites. nih.govresearchgate.netjuniperpublishers.comnih.gov
Overview of RTI-113 as a Seminal Dopamine (B1211576) Transporter Research Probe in Preclinical Investigations
RTI-113 (also known as RTI(-4229)-113) is a synthetic stimulant drug belonging to the phenyltropane family. wikipedia.orgwikipedia.org It is characterized as a potent and highly selective dopamine reuptake inhibitor (DRI). wikipedia.org RTI-113 has been extensively utilized in preclinical investigations as a research probe to study the dopamine transporter (DAT). wikipedia.orgnih.govnih.gov Its selectivity for the DAT makes it a valuable tool for understanding the role of this transporter in various neurological processes and in the mechanisms of action of drugs that target the DAT, such as cocaine. wikipedia.orgwikipedia.org
Studies have explored the interaction of RTI-113 with the DAT, including investigations into the specific residues involved in its binding. dntb.gov.ua Research in non-human primates has examined the relationship between RTI-113 administration, DAT occupancy, and behavioral effects, including self-administration. wikipedia.orgnih.govnih.govsnmjournals.org These studies have shown that RTI-113 can maintain self-administration and reduce cocaine self-administration, with effects related to the level of DAT occupancy achieved. wikipedia.orgnih.govnih.gov Compared to cocaine, RTI-113 has been described as having a longer duration of action. wikipedia.org
Rationale for Deuteration (d5) in Cutting-Edge Research Methodologies, Including Analytical Quantification and Metabolic Fate Studies
The deuteration of RTI-113 to create RTI-113-d5 serves several key purposes in advanced research methodologies. A primary application of deuterated analogs like this compound is their use as internal standards in quantitative analytical methods, particularly those employing mass spectrometry, such as LC-MS/MS. acanthusresearch.comsigmaaldrich.comclearsynth.comscioninstruments.comcerilliant.comaptochem.comwikipedia.orgpubcompare.ai
In quantitative analysis, adding a known amount of the deuterated internal standard to a sample allows for the accurate determination of the concentration of the unlabeled analyte. clearsynth.comscioninstruments.comwikipedia.org Since the deuterated analog is chemically very similar to the analyte, it behaves similarly throughout sample preparation, extraction, chromatography, and ionization processes. acanthusresearch.comscioninstruments.comcerilliant.comaptochem.com This helps to compensate for potential variations and matrix effects that can influence the signal intensity of the analyte, thereby improving the precision and accuracy of the measurements. clearsynth.comscioninstruments.comcerilliant.comwikipedia.orgpubcompare.ai Ideally, a deuterated internal standard should co-elute with the compound to be quantified and have a sufficient mass increase to be distinguishable from the natural isotopic distribution of the analyte. sigmaaldrich.comcerilliant.comaptochem.com The d5 label on this compound provides this necessary mass difference for differentiation in MS-based analysis.
Furthermore, deuteration is a valuable strategy for conducting metabolic fate studies. By selectively labeling specific positions on the RTI-113 molecule with deuterium, researchers can track the metabolism of the compound. nih.govresearchgate.netinformaticsjournals.co.injuniperpublishers.com The stronger C-D bond can slow down or alter metabolic pathways that involve the cleavage of C-H bonds at the deuterated positions. informaticsjournals.co.inacs.orgjuniperpublishers.comnih.gov This allows for the identification and quantification of metabolites, as well as the elucidation of metabolic pathways. nih.gov Comparing the metabolic profile of this compound to that of unlabeled RTI-113 can provide insights into the sites of metabolism on the molecule and the extent to which deuteration at specific positions affects these processes. nih.govinformaticsjournals.co.in While the pharmacodynamics are often nearly identical between deuterated and non-deuterated analogs, the effects on the metabolic profile can be significant. researchgate.net
The rationale for using a d5 analog specifically would depend on the structure of RTI-113 and the intended research application. Deuteration at specific, metabolically labile positions (sites prone to enzymatic breakdown) would be chosen to investigate the impact of slowing metabolism at those sites. nih.govjuniperpublishers.com Alternatively, deuteration at stable, non-exchangeable positions is crucial for its reliable use as an internal standard in quantitative analysis, ensuring the deuterium label is retained throughout the analytical process. acanthusresearch.comsigmaaldrich.com
Table 1: Applications of Deuterated Analogs in Research
| Research Area | Application of Deuterated Analogs | Benefit |
| Analytical Chemistry | Internal Standards in Mass Spectrometry (e.g., LC-MS/MS) | Improved precision and accuracy in quantification, compensation for matrix effects and instrument variability. clearsynth.comscioninstruments.comcerilliant.comwikipedia.orgpubcompare.ai |
| Pharmacokinetics | Metabolic Fate Studies | Elucidation of metabolic pathways, identification and quantification of metabolites. nih.govinformaticsjournals.co.injuniperpublishers.com |
| Pharmacokinetics | Investigation of Metabolic Stability and Half-life | Assessment of the impact of deuteration on the rate and extent of metabolism. nih.govresearchgate.netinformaticsjournals.co.innih.gov |
| Mechanistic Studies | Probing Reaction Mechanisms (Kinetic Isotope Effect) | Understanding the rate-limiting steps in enzymatic reactions involving C-H bond cleavage. informaticsjournals.co.inacs.org |
Table 2: Key Properties of RTI-113 Relevant to Research Use
| Property | Description | Source(s) |
| Chemical Class | Phenyltropane | wikipedia.orgwikipedia.org |
| Primary Mechanism | Potent and selective Dopamine Reuptake Inhibitor (DRI) | wikipedia.org |
| Research Application | Probe for studying the Dopamine Transporter (DAT) | wikipedia.orgnih.govnih.gov |
| Duration of Action (vs. Cocaine) | Longer | wikipedia.org |
Properties
Molecular Formula |
C₂₁H₁₈D₅Cl₂NO₂ |
|---|---|
Molecular Weight |
397.35 |
Synonyms |
(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Phenyl Ester-d5 Hydrochloride; [1R-(exo,exo)]-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Phenyl Ester-d5 Hydrochloride; RTI 113-d5; RTI |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling Methodologies for Rti 113 D5
Chemical Synthesis Pathways for Deuterated Phenyltropanes
The chemical synthesis of deuterated phenyltropanes, including analogs like RTI-113-d5, relies on established organic synthesis techniques adapted for the incorporation of deuterium (B1214612). While specific detailed synthetic pathways for this compound were not extensively detailed in the provided search results, the general approaches for introducing deuterium into organic molecules are applicable to the phenyltropane scaffold.
Deuterium can be incorporated during various stages of synthesis. Common strategies involve hydrogen isotope exchange (HIE) reactions or the reduction of functional groups using deuterated reagents. nih.govnih.govwikipedia.orgwikipedia.org HIE methods involve replacing hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D₂O), often catalyzed by acids, bases, or transition metals. wikipedia.orgwikidata.org For complex molecules like phenyltropanes, which contain various types of C-H bonds (e.g., aromatic, aliphatic, α to heteroatoms), the choice of catalyst and reaction conditions is crucial for achieving deuteration at desired positions. wikipedia.org
Alternatively, deuterium can be introduced through reactions utilizing deuterated building blocks or reagents, such as lithium aluminum deuteride (B1239839) (LiAlD₄) for reductions or employing deuterated solvents in specific transformations. nih.gov The synthesis of deuterated analogs often requires careful planning to integrate the deuterium label at an appropriate step to maximize incorporation and regioselectivity while minimizing epimerization or unwanted side reactions. wikipedia.org Both chemical synthesis and biotransformation approaches can be utilized for producing deuterated compounds and their metabolites.
Regioselective Deuteration Techniques for Specific Isotopic Labeling
Achieving regioselective deuteration, where deuterium is incorporated at specific, predetermined positions within a molecule, is a significant challenge and a key aspect of synthesizing compounds like this compound for research purposes. Various techniques have been developed to control the site of deuteration.
Transition metal-catalyzed HIE reactions are powerful tools for regioselective deuteration, allowing for the exchange of hydrogens at specific C-H bonds, including those in aromatic rings and at sp³ carbons. nih.govwikipedia.orgwikipedia.org For instance, methods utilizing palladium, ruthenium, or platinum catalysts in the presence of D₂O or other deuterium sources have been reported for the regioselective deuteration of various organic scaffolds, including aromatic compounds and those with heteroatoms. wikidata.org
Metal-free approaches, often involving acid or base catalysis, can also achieve regioselective deuteration, particularly for relatively acidic protons or through enolization mechanisms. nih.gov Microwave-assisted techniques have also been explored to facilitate rapid and regioselective H-D exchange.
The regioselectivity of deuteration is influenced by factors such as the electronic and steric environment of the C-H bonds, the choice of catalyst or reagent, the solvent, temperature, and reaction time. Designing synthetic routes that exploit these factors is essential for obtaining this compound with deuterium atoms precisely located at the desired positions. Despite advances, achieving very high isotopic purity (≥95%) at each labeled position can be challenging due to the reversible nature of some HIE reactions and potential for isotopic scrambling. wikipedia.org
Research-Oriented Characterization of Synthetic this compound for Purity and Isotopic Incorporation
Rigorous characterization of synthetic this compound is essential in research to confirm its chemical purity and, crucially, the site and extent of deuterium incorporation. Multiple analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a primary tool for confirming the chemical structure and determining the positions of deuterium labeling. nih.govwikidata.org The absence or reduction of signals in the ¹H NMR spectrum at specific positions compared to the non-deuterated analog indicates deuterium incorporation at those sites. ¹³C NMR can also provide information about the neighboring atoms to the deuterated carbons.
Molecular Rotational Resonance (MRR) spectroscopy has emerged as a technique capable of providing site-specific, quantitative analysis of isotopic mixtures, allowing for precise determination of isotopic purity of different isotopomers. Other techniques like vibrational spectroscopy (IR) can also provide complementary information about the presence of C-D bonds. nih.gov
Ensuring high chemical purity and accurate isotopic enrichment is critical for the reliable use of this compound in research applications, such as pharmacokinetic studies or as an internal standard for quantitative analysis. nih.gov
Exploration of Isotope Effects on Reaction Kinetics and Biological Interactions in Research
The substitution of hydrogen with its heavier isotope, deuterium, can lead to observable isotope effects on chemical reaction kinetics and biological interactions. These effects are of significant interest in research using deuterated compounds like this compound.
The most prominent is the kinetic isotope effect (KIE), which occurs when the rate of a reaction is affected by isotopic substitution at a position involved in the rate-determining step. nih.govnih.gov A primary KIE is observed when a bond to the isotopically substituted atom (e.g., C-H vs. C-D) is broken in the rate-determining step. Due to the stronger C-D bond compared to the C-H bond, reactions involving the cleavage of a C-D bond are typically slower. wikipedia.org
In the context of biological systems, the KIE can influence the metabolic fate of a deuterated compound. If the enzymatic metabolism of RTI-113 involves the cleavage of a C-H bond at a position that is deuterated in this compound, the rate of this metabolic step can be reduced. This can lead to altered pharmacokinetic properties, such as increased half-life or changes in the metabolic profile compared to the non-deuterated analog. Researchers exploit this phenomenon to study metabolic pathways and potentially develop compounds with improved pharmacokinetic profiles.
While kinetic isotope effects on bond cleavage are well-established, the effects of deuterium substitution on non-covalent interactions, such as binding to receptors or transporters, are generally considered to be less significant in biological experiments. However, subtle changes in molecular properties due to deuteration could theoretically influence binding or other interactions.
The use of this compound in research allows for the investigation of these isotope effects, providing insights into the mechanisms of its interactions with biological targets and its metabolic transformation. Deuterated analogs also serve as valuable internal standards in quantitative mass spectrometry-based assays, where their similar chemical properties and chromatographic behavior to the non-deuterated compound, combined with their distinct mass, enable accurate quantification of the analyte in complex biological matrices. nih.gov
Advanced Analytical Methodologies for Rti 113 and Its Deuterated Analog in Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Preclinical Research
LC-MS/MS is a powerful analytical technique widely used in bioanalysis for quantifying analyte concentrations in complex biological matrices. wuxiapptec.com It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. wuxiapptec.com This coupling is essential for resolving the analyte of interest from matrix components that could otherwise interfere with detection. wuxiapptec.com
Utilization of RTI-113-d5 as a Stable Isotope Internal Standard for Quantitative Analysis
The accuracy and precision of quantitative LC-MS/MS methods can be significantly impacted by variations introduced during sample preparation, chromatographic separation, and mass spectrometric detection, including matrix effects. wuxiapptec.com An internal standard (IS) is added to samples to account for these variations. wuxiapptec.com Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the preferred choice for LC-MS bioanalysis when matrix effects are present. wuxiapptec.com
A stable isotope-labeled internal standard is a synthesized version of the analyte that contains one or more atoms of a stable isotope (e.g., deuterium (B1214612), 13C, 15N) instead of the naturally abundant isotopes. This results in a slight mass difference compared to the analyte while retaining similar chemical and chromatographic properties. By adding a known quantity of this compound to each sample, researchers can normalize the response of RTI-113 to the response of the internal standard, thereby compensating for potential analyte losses or signal fluctuations during the analytical process. wuxiapptec.com The greater the overlap between the chromatographic peaks of the internal standard and the analyte, the better the matrix effects can be compensated. wuxiapptec.com The analyte-to-IS response ratio is then used for quantification, significantly improving accuracy, precision, and method reliability. wuxiapptec.com
Development and Validation of Bioanalytical Methods for Animal Tissue and In Vitro Samples
The development and validation of bioanalytical methods for quantifying compounds like RTI-113 in animal tissue and in vitro samples using LC-MS/MS are critical steps in preclinical research. These methods must be robust, sensitive, and selective to accurately determine analyte concentrations in complex biological matrices. researchgate.net Method validation ensures that the analytical method is suitable for its intended purpose and meets specific performance criteria. researchgate.net
Validation typically involves assessing parameters such as specificity, accuracy, precision, linearity, sensitivity (limit of detection and limit of quantification), recovery, and matrix effects. researchgate.net For complex matrices like animal tissues, sample preparation procedures such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often employed to isolate the analyte and the internal standard from interfering matrix components. nih.govdu.ac.in The choice of sample preparation technique depends on the properties of the analyte and the matrix. norman-network.net
The use of this compound as an internal standard is integral to the validation process, allowing for the assessment of method performance in the presence of the biological matrix. By comparing the response of RTI-113 to that of this compound, researchers can evaluate the efficiency of the extraction procedure and the impact of matrix effects on ionization efficiency in the mass spectrometer. wuxiapptec.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Research Sample Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique for the analysis of volatile and semi-volatile organic compounds in various research matrices. scispace.com GC-MS is often used for the identification and quantification of analytes after appropriate sample preparation, which may involve extraction and, depending on the analyte, derivatization to increase volatility. forensicrti.org
In GC-MS, the sample is vaporized and separated based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase within a chromatographic column. forensicrti.org The separated analytes then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z). forensicrti.org GC-MS can be operated in full-scan mode to acquire data for all ions or in selected-ion monitoring (SIM) mode for increased sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte and internal standard. forensicrti.org
Similar to LC-MS/MS, the use of stable isotope-labeled internal standards is beneficial in GC-MS analysis to improve the accuracy and reliability of quantitative results, particularly when dealing with complex research samples that may contain interfering substances. forensicrti.org While specific details on the use of this compound directly in GC-MS were not prominently found in the search results, stable isotope-labeled analogs are generally employed in GC-MS for similar reasons as in LC-MS/MS: to account for variability during sample preparation, injection, and detection, and to compensate for matrix effects. forensicrti.orgchromatographyonline.comusgs.gov
Application of Other Chromatographic and Spectroscopic Techniques for Research Elucidation and Metabolite Profiling
Beyond LC-MS/MS and GC-MS, other chromatographic and spectroscopic techniques are applied in research to elucidate the characteristics of RTI-113 and its related compounds, including metabolite profiling. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV-Vis, fluorescence), and spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, provide complementary information. du.ac.inmdpi.com
Metabolite profiling involves the identification and quantification of metabolites of a compound in biological systems. du.ac.in This is crucial for understanding the biotransformation pathways of RTI-113. While LC-MS and GC-MS are primary tools for metabolite analysis due to their sensitivity and ability to separate complex mixtures, other techniques can provide structural information or analyze compounds not easily amenable to MS detection. du.ac.inmdpi.com
Pharmacological Research on Rti 113 Utilizing Deuterated Analogs As Research Tools
In Vitro Receptor Binding and Monoamine Transporter Interaction Studies
In vitro studies are fundamental in characterizing the binding profile and interaction of compounds like RTI-113 with key proteins in the nervous system, particularly monoamine transporters. These studies often employ techniques such as competition binding assays and radioligand binding assays to determine affinity and selectivity.
High-Affinity Dopamine (B1211576) Transporter (DAT) Binding and Occupancy in Research Models
Research has consistently shown that RTI-113 possesses high affinity for the dopamine transporter (DAT). wikipedia.orgresearchgate.net This high affinity is a defining characteristic of RTI-113's pharmacological profile, positioning it as a potent inhibitor of dopamine reuptake. Studies in various research models, including those utilizing cell lines expressing human DAT, have demonstrated this strong interaction. ljmu.ac.ukresearchgate.net The binding of RTI-113 to DAT leads to the occupation of the transporter sites, thereby preventing the normal reuptake of dopamine from the synaptic cleft. wikipedia.orgontosight.ai Research indicates that the efficacy of dopamine reuptake inhibitors can be related to the level of DAT occupancy achieved. wikipedia.org
Selectivity Profiling Against Serotonin (B10506) Transporter (SERT) and Norepinephrine (B1679862) Transporter (NET)
A critical aspect of characterizing compounds that interact with monoamine transporters is assessing their selectivity profile. Research on RTI-113 has included extensive profiling against the serotonin transporter (SERT) and the norepinephrine transporter (NET). researchgate.netnih.govacs.orgnih.gov These studies have shown that RTI-113 is significantly more selective for the DAT compared to SERT and NET. wikipedia.orgresearchgate.net This selectivity distinguishes RTI-113 from less selective inhibitors like cocaine, which interacts with all three transporters with similar potency. nih.govumich.edu In vitro competition binding assays are commonly used to determine the affinity of RTI-113 for each transporter and establish its selectivity ratio. researchgate.netnih.gov
A summary of representative in vitro binding affinities (Ki values) for RTI-113 at monoamine transporters, based on research findings, is presented below. Note that specific values can vary depending on the assay conditions and source.
| Transporter | Affinity (Ki) |
| DAT | High Affinity |
| SERT | Lower Affinity |
| NET | Lower Affinity |
Radioligand Binding Assays in Preclinical Research Settings
Radioligand binding assays are a standard technique in preclinical research for quantifying the interaction of a compound with its target receptor or transporter. merckmillipore.comicdst.org In the study of RTI-113 and other monoamine transporter ligands, radioligands with high affinity for DAT, SERT, or NET are used in competition with the test compound to determine its binding affinity (Ki). ljmu.ac.uknih.govcpn.or.kr For instance, radiolabeled cocaine analogs like [125I]RTI-55 have been widely used in such assays to investigate the binding of compounds like RTI-113 to the DAT. ljmu.ac.uknih.govcpn.or.kr These assays provide quantitative data on the binding characteristics, such as the inhibition constant (Ki), which reflects the compound's affinity for the transporter. icdst.org
Cellular and Subcellular Mechanisms of Action in Controlled Research Environments
Beyond simple binding affinity, research delves into the cellular and subcellular mechanisms by which RTI-113 exerts its effects. These studies often involve controlled environments using cell lines or isolated tissue preparations.
Neurotransmitter Uptake Inhibition in Cell-Based Assays (e.g., HEK cells)
Cell-based assays, particularly those utilizing cell lines like Human Embryonic Kidney (HEK) 293 cells transfected to express specific human monoamine transporters (hDAT, hSERT, hNET), are commonly used to study the functional consequence of transporter interaction: the inhibition of neurotransmitter uptake. ljmu.ac.ukresearchgate.netnih.govnih.gov In these assays, the uptake of a radiolabeled neurotransmitter (e.g., [3H]dopamine) into cells is measured in the presence and absence of varying concentrations of RTI-113. ljmu.ac.ukresearchgate.net RTI-113 has been shown to inhibit dopamine uptake in cells expressing DAT, consistent with its high binding affinity for this transporter. researchgate.netresearchgate.net These studies provide crucial data on the potency of RTI-113 as an uptake inhibitor (e.g., IC50 values).
Investigation of Cellular Translocation Mechanisms Relevant to Research Pharmacodynamics
Research also explores how interactions with compounds like RTI-113 might influence the cellular handling and localization of monoamine transporters. While the search results did not provide specific details on RTI-113's direct impact on transporter translocation, studies in controlled research environments investigate the mechanisms that regulate transporter surface expression and localization, which are relevant to pharmacodynamic responses. nih.gov For example, research has examined the role of signaling pathways, such as the PI3K/Akt pathway and protein kinase C (PKC), in regulating DAT activity and surface expression in transfected cells and native preparations. nih.gov Monoamine transporters are known to localize to specific membrane microdomains, and their targeting to these regions can influence their function and regulation. nih.gov While direct research on RTI-113-induced translocation was not detailed, the study of these underlying cellular mechanisms provides context for understanding how transporter-ligand interactions can impact transporter function and localization in research settings.
Based on the search results, information focusing solely on the chemical compound "RTI-113-d5" and its specific application in target engagement and occupancy studies in preclinical animal models was not available. The search results primarily provided details regarding the non-deuterated compound, RTI-113, in this research context.
Therefore, it is not possible to generate an article strictly adhering to the provided outline and focusing solely on this compound based on the information obtained.
Preclinical Pharmacokinetic and Metabolic Research Leveraging Rti 113 D5
Absorption, Distribution, and Elimination Studies in Animal Models
Studies in animal models, such as rodents and non-human primates, are fundamental to understanding the absorption, distribution, and elimination (ADE) of a compound. ijrpc.comcuny.edu These studies aim to determine how readily a compound is absorbed into the bloodstream, how it is distributed throughout tissues and organs, and how it is eventually cleared from the body. While specific ADE data for RTI-113-d5 in animal models were not explicitly detailed in the search results, research on its non-deuterated analog, RTI-113, in rats and monkeys has been conducted to understand its effects and duration of action. nih.govnih.govrti.org The pharmacokinetic profile of RTI-113, for instance, has been suggested to influence its ability to maintain self-administration in monkeys due to its long-acting nature. rti.orgwikipedia.org General preclinical studies in animal models are designed to assess the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of candidate compounds. ijrpc.com
Elucidation of Metabolic Pathways and Identification of Metabolites In Vitro and in Non-Human Biological Systems
Understanding how a compound is metabolized is vital for predicting its duration of action, potential for drug interactions, and the formation of active or toxic metabolites. Metabolic pathways are typically investigated using in vitro systems, such as liver microsomes or hepatocytes, and in vivo studies in non-human biological systems. wuxiapptec.com These studies aim to identify the enzymes involved in the biotransformation and the structures of the resulting metabolites. The identification and analysis of metabolites are crucial steps in understanding the metabolic fate of a compound. wuxiapptec.commdpi.comojp.gov While specific metabolic pathways and metabolites for this compound were not found, research on the metabolism of related compounds, like cocaine, indicates hepatic metabolism as a primary route, yielding metabolites such as ecgonine (B8798807) methyl ester and benzoylecgonine, some of which can also be pharmacologically active. researchgate.net General approaches for metabolite identification involve techniques like ultrahigh-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS). mdpi.com Metabolic pathway enrichment analysis is also used to identify the biological pathways in which differential metabolites are involved. mdpi.com
The Role of Deuteration in Metabolic Fate Tracing and Accurate Quantification of Parent Compound and Metabolites
Deuteration plays a significant role in preclinical research, particularly in tracing metabolic fate and improving the accuracy of quantitative analysis. By replacing hydrogen atoms with deuterium (B1214612), researchers can create a "heavy" version of the parent compound. This allows for the simultaneous administration of the deuterated and non-deuterated forms. Due to the slight difference in mass, the deuterated compound and its metabolites can be distinguished from the non-deuterated compound and its corresponding metabolites using mass spectrometry. This technique, often referred to as stable isotope tracing, enables researchers to:
Trace Metabolic Pathways: By following the deuterium label, researchers can identify which parts of the molecule are metabolized and the sequence of metabolic transformations.
Accurately Quantify Parent Compound and Metabolites: The deuterated analog can serve as an internal standard for the quantification of the non-deuterated parent compound and its metabolites in biological samples. This helps to account for variations in sample processing and analysis, leading to more accurate measurements. Deuterium metabolic imaging (DMI) is an example of a technique leveraging deuterated substrates to trace metabolic fluxes. nih.govresearchgate.net The number of deuterons per molecule is used as a normalization factor for quantification in such studies. nih.gov
The use of deuteration is a valuable tool in drug metabolism studies, providing clearer insights into biotransformation processes and enabling more precise quantification of compounds and their metabolic products in complex biological matrices.
In Silico Predictions and Modeling of Pharmacokinetic Properties in a Research Context
In silico methods and computational modeling are increasingly utilized in preclinical research to predict pharmacokinetic properties. researchgate.neteijppr.comjpionline.orgnih.gov These methods use computational algorithms and databases to estimate parameters such as absorption, distribution, metabolism, and excretion (ADME) based on the chemical structure of the compound. researchgate.neteijppr.comjpionline.org
In silico ADME prediction tools can provide early insights into the potential in vivo behavior of a compound, helping researchers prioritize compounds for further experimental testing and design more effective in vivo studies. researchgate.neteijppr.com While these predictions are computational and require experimental validation, they can significantly accelerate the research process and reduce the need for extensive in vitro and in vivo experimentation in the initial stages. nih.gov Computational approaches are considered a rapidly developing technique in pharmacokinetics and ADME evaluation. nih.gov Quantitative in silico predictions are possible for several pharmacokinetic parameters, particularly absorption and distribution. nih.gov
Behavioral Neuropharmacology Research with Rti 113 in Animal Models
Discriminative Stimulus Paradigm Research in Rodents and Non-Human Primates
The discriminative stimulus paradigm is a key method for assessing the subjective effects of drugs. Studies have shown that RTI-113 produces cocaine-like discriminative stimulus effects in both rats and squirrel monkeys. nih.govresearchgate.net In experiments where rats were trained to discriminate cocaine (10 mg/kg) from saline, RTI-113 substituted for cocaine. nih.govresearchgate.net Similarly, in squirrel monkeys trained to discriminate cocaine (0.3 mg/kg) from saline, RTI-113 also substituted completely for the cocaine stimulus. nih.govnih.gov Notably, the time course of the discriminative stimulus effects of RTI-113 was found to be approximately five times longer than that of cocaine in both species. nih.govresearchgate.net This suggests that RTI-113 produces similar subjective effects to cocaine but with a considerably longer duration.
Self-Administration Research Models to Assess Reinforcing Efficacy and Potency in Non-Human Primates and Rodents
Drug self-administration studies are crucial for evaluating the reinforcing efficacy and abuse potential of compounds. RTI-113 has been reliably self-administered by squirrel monkeys and rhesus monkeys, indicating its reinforcing properties. nih.govrti.org In studies with squirrel monkeys trained to self-administer cocaine, RTI-113 maintained rates of responding comparable to those maintained by cocaine. In rhesus monkeys, RTI-113 also reliably maintained self-administration behavior. rti.org
Further research has investigated the relationship between dopamine (B1211576) transporter (DAT) occupancy and the reinforcing effects of RTI-113 and cocaine. Positron Emission Tomography (PET) neuroimaging studies in awake rhesus monkeys revealed that DAT occupancy was between 65-76% for doses of cocaine that maintained maximum response rates, while for RTI-113, DAT occupancy was between 94-99% at doses maintaining maximum response rates. rti.orgwikipedia.orgresearchgate.net Despite maintaining comparable response rates in some studies, RTI-113 sometimes maintained lower peak rates of responding compared to cocaine, even at higher DAT occupancy levels.
RTI-113 has also been evaluated for its ability to decrease cocaine self-administration. Pretreatment with RTI-113 significantly reduced responding for cocaine in squirrel monkeys and rhesus monkeys. nih.govnih.gov This effect was observed even when the unit dose of cocaine was increased, suggesting that RTI-113's ability to suppress cocaine self-administration is not easily surmounted by higher cocaine doses. nih.gov However, it was also noted that behaviorally active doses of RTI-113 were required to decrease cocaine-maintained behavior, and RTI-113 had similar effects on responding maintained by a schedule of stimulus termination, suggesting potential non-specific rate-altering effects. nih.gov
The pharmacokinetic profile of RTI-113, particularly its longer duration of action compared to cocaine, may influence its pattern of self-administration and potentially its abuse liability. rti.org
Studies on Locomotor Activity and Other Psychomotor Stimulant Effects in Animal Models
Psychomotor stimulant effects, such as increased locomotor activity, are commonly associated with drugs that target the dopamine system. While the provided sources primarily focus on discriminative stimulus and self-administration paradigms, some mention psychomotor stimulant effects in the context of comparative studies. Generally, activation of postsynaptic dopamine receptors, particularly in the nucleus accumbens, is associated with elevated locomotor activity in rodents. vcu.edumeliordiscovery.com Psychomotor stimulants are thought to increase locomotor activity by activating mesolimbic dopamine receptors. vcu.edu
One study comparing RTI-113 with cocaine and GBR 12909 in squirrel monkeys found that intermediate doses of each drug produced significant increases in response rate maintained by a fixed-interval schedule of stimulus termination. nih.gov RTI-113 was less effective than cocaine or GBR 12909 in increasing this response rate, though the order of potency for increasing response rate was reported as RTI-113 ≥ cocaine > GBR 12909. nih.gov This suggests that while RTI-113 does exhibit some psychomotor stimulant effects, they might be less pronounced than those of cocaine or GBR 12909 in certain contexts.
Neurochemical Correlates of Behavioral Effects, e.g., via In Vivo Microdialysis in Animal Brain Regions
In vivo microdialysis is a technique used to measure extracellular levels of neurotransmitters in specific brain regions, providing insights into the neurochemical correlates of drug effects. Studies utilizing microdialysis have supported a critical role for nucleus accumbens dopamine in the reinforcing effects of stimulants. researchgate.net While the provided sources specifically mentioning RTI-113 in microdialysis studies are limited, research on other dopamine transporter inhibitors and cocaine itself provides context. For example, cocaine has been shown to produce a rapid onset increase in extracellular dopamine levels in the caudate nucleus of squirrel monkeys, with levels returning to baseline within 60 minutes. nih.gov This is in contrast to some other DAT inhibitors, like RTI-177, which showed peak dopamine levels later and remained elevated for a longer duration. nih.gov
PET neuroimaging studies, which assess DAT occupancy, provide an in vivo measure related to the neurochemical effects of RTI-113. As mentioned earlier, RTI-113 achieved high levels of DAT occupancy (94-99%) in rhesus monkeys at doses that maintained maximum response rates in self-administration studies. rti.orgwikipedia.orgresearchgate.net This high DAT occupancy is consistent with its mechanism of action as a potent dopamine reuptake inhibitor and is likely a key neurochemical correlate of its behavioral effects, including its reinforcing properties and its ability to substitute for and decrease cocaine self-administration.
Comparative Behavioral Research with Other Dopamine Transporter Inhibitors and Analogues
RTI-113 has been compared to other dopamine transporter inhibitors and cocaine analogs to understand the relationship between pharmacological properties and behavioral effects. RTI-113 is described as a potent and fully selective dopamine reuptake inhibitor. wikipedia.org In contrast, compounds like RTI-112 are nonselective triple reuptake inhibitors. wikipedia.org Comparative studies have shown that selective DAT inhibitors like RTI-113 reliably maintain drug self-administration in nonhuman primates, whereas nonselective inhibitors like RTI-112 may not function as robust reinforcers. nih.govwikipedia.org
The rate of onset and duration of action are important factors influencing the behavioral effects of DAT inhibitors. RTI-113 has a longer duration of action compared to cocaine. nih.govwikipedia.org This longer duration, along with potentially less pronounced behavioral stimulant effects in some measures, has been suggested as desirable properties for a potential pharmacotherapy for cocaine abuse. nih.gov
Comparisons with other phenyltropane analogs, such as RTI-336 and RTI-177, which also have slower onset and longer duration of action than cocaine, have shown that these compounds can be weaker reinforcers than cocaine in self-administration studies, even under conditions designed to favor longer-acting drugs. vcu.eduresearchgate.net This suggests that while DAT occupancy is important, the pharmacokinetic profile significantly influences the reinforcing strength and abuse potential.
Research comparing RTI-113 with other DAT inhibitors like GBR 12909 has shown similarities in their ability to increase response rates under certain schedules and maintain self-administration. nih.gov However, differences in potency and efficacy for specific behavioral effects have also been observed. nih.gov
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Research of Rti 113 Analogs
Systematic Investigations of Structural Modifications on Transporter Affinity and Selectivity
Systematic structural modifications of the phenyltropane core, characteristic of RTI-113 and related compounds, have been instrumental in defining the key features required for high-affinity binding and selectivity among the monoamine transporters. Modifications have explored variations at the 2β and 3β positions of the tropane (B1204802) ring, as well as alterations to the N-methyl group and the phenyl ring substituents.
Early studies characterized the cocaine binding site on the DAT using ligands like RTI-113. acs.org While initial compounds showed high affinity for DAT, their selectivity over SERT and NET was sometimes limited. acs.org Subsequent research demonstrated that specific modifications could significantly enhance selectivity. For instance, replacing the methyl ester in RTI-31 with a phenyl ester resulted in RTI-113, which exhibits high selectivity for DAT. wikipedia.org
Investigations have highlighted the critical role of substituents on the 3β-phenyl group and the nature of the group at the 2β position in determining transporter affinity and selectivity. For example, studies comparing RTI-113 to other cocaine analogs have shown that the presence of a phenyl group at the 2β position, as in RTI-113, contributes to its potency and selectivity for DAT. nih.govnih.gov Conversely, an analog like RTI-31, with a methyl group at the 2β position, shows different interaction profiles with transporter residues. nih.govnih.gov
Mutational studies on the transporters themselves have also provided valuable information regarding the specific amino acid residues that interact with different parts of the ligand structure. For instance, research involving mutations at residue Tyr151 in the norepinephrine (B1679862) transporter (NET) demonstrated its interaction with the 2β group of RTI-113, influencing the analog's potency at NET. nih.govnih.gov Replacing Tyr151 with phenylalanine, the corresponding residue in DAT, increased the sensitivity of NET to RTI-113, while the reverse mutation in DAT decreased its sensitivity. nih.govnih.gov This highlights how subtle differences in transporter structure can dramatically impact the binding and selectivity of ligands.
Studies have also explored the impact of substituents on the phenyl ring. The presence and position of halogens, such as the 4-chloro substituent in RTI-113, are known to influence lipophilicity and electronic distribution, affecting interactions within the transporter binding site. wikipedia.org
The following table illustrates the effect of some structural variations on transporter affinity (represented by Ki or IC50 values, where lower values indicate higher affinity), based on findings from various studies on RTI-113 and its analogs. Note that values can vary depending on the specific assay conditions and species used.
| Compound | Structural Variation (relative to RTI-113) | DAT Affinity (e.g., Ki or IC50) | NET Affinity (e.g., Ki or IC50) | SERT Affinity (e.g., Ki or IC50) | Selectivity Profile (vs. RTI-113) |
| RTI-113 | - | High | Low | Very Low | DAT Selective |
| RTI-31 | Methyl ester at 2β position | Moderate | Moderate | Moderate | Less Selective |
| Analog 7 (3β-(4-ethyl-3-iodophenyl)nortropane-2β-carboxylic acid methyl ester) | Different 3β-phenyl substituents, methyl ester at 2β, N-demethylated | Moderate | Not specified | High | SERT Selective |
| Other Analogs | Varied modifications at 2β, 3β, N-methyl, phenyl ring | Varied | Varied | Varied | Varied |
These systematic investigations underscore the delicate balance of structural features required to achieve desired affinity and selectivity profiles for the monoamine transporters.
Research into Structural Determinants Influencing Metabolic Stability and Pathway Preference
Understanding the metabolic fate of RTI-113 analogs is crucial for predicting their pharmacokinetic properties and duration of action. Structure-metabolism relationship (SMR) studies aim to identify the structural features that influence how readily a compound is metabolized and the specific metabolic pathways it undergoes.
For RTI-113 and its analogs, potential metabolic hotspots include the ester linkage at the 2β position, the phenyl ring, and the N-methyl group on the tropane nitrogen. Hydrolysis of the ester would yield the corresponding carboxylic acid, while oxidation of the phenyl ring or N-demethylation could also occur. The specific metabolic pathways and their rates are influenced by the nature and position of substituents on the molecule.
Deuteration, the replacement of hydrogen atoms with deuterium (B1214612), is a strategy known to enhance metabolic stability by strengthening carbon-deuterium bonds compared to carbon-hydrogen bonds, potentially slowing down metabolic reactions at deuterated positions. researchgate.net RTI-113-d5 is a deuterated analog of RTI-113, where five hydrogen atoms have been replaced by deuterium. While specific SMR data for this compound compared to non-deuterated RTI-113 were not detailed in the provided search results, the general principle suggests that deuteration at metabolically labile positions in RTI-113 could lead to increased metabolic stability and a longer half-life in vivo. researchgate.net
Research into SMR helps guide the design of analogs with improved metabolic profiles, for instance, by blocking or modifying sites prone to rapid metabolism or by introducing features that favor less reactive metabolic pathways. researchgate.net
Application of Computational Chemistry and Molecular Modeling in SAR/SMR Studies
Computational chemistry and molecular modeling techniques play a significant role in complementing experimental SAR and SMR studies of RTI-113 analogs. These in silico methods provide insights into the likely binding poses of ligands within transporter binding sites and can help predict metabolic hotspots and pathways. cam.ac.uknih.govherts.ac.uk
Molecular docking is a widely used technique to predict the preferred orientation and binding affinity of a ligand to a target protein, such as a monoamine transporter. nih.govherts.ac.uk By simulating the interaction between RTI-113 analogs and transporter models (e.g., hDAT, hNET, hSERT), researchers can gain a better understanding of the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that contribute to binding affinity and selectivity. acs.orgnih.gov For example, docking studies have been used to explore the binding modes of RTI-113 and other ligands in hNET and hDAT models, revealing similar orientations but also subtle differences in interactions with specific residues like Asp75 and Ala477. acs.org Computational modeling has also been used to explain the observed changes in RTI-113 inhibition potencies based on mutations in transporter residues like Tyr151. nih.gov
Beyond predicting transporter interactions, computational methods can also be applied to SMR studies. Algorithms and software exist that can predict potential sites of metabolism (SoMs) within a molecule based on its structure and known enzymatic transformations. cam.ac.ukresearchgate.net These tools can help prioritize synthesis efforts by identifying analogs likely to have improved metabolic stability or to undergo less problematic metabolic transformations. researchgate.net While predicting drug metabolism accurately remains challenging, computational approaches provide valuable starting points for experimental validation. cam.ac.uk
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) models can also be developed using computational approaches. These models statistically correlate structural descriptors of a series of compounds with their observed biological activity (e.g., transporter affinity, metabolic half-life). researchgate.netnih.gov By building such models, researchers can predict the properties of new, unsynthesized analogs and identify the structural features that are most influential for a desired activity or metabolic outcome.
The integration of computational predictions with experimental validation is a powerful approach in the SAR/SMR investigation of RTI-113 analogs, accelerating the identification of compounds with optimized pharmacological and pharmacokinetic properties.
Future Research Directions and Translational Implications in Preclinical Science
Contribution of RTI-113-d5 Research to Understanding Neurobiological Systems and Disease Mechanisms
Research involving RTI-113 has significantly contributed to understanding the role of the dopamine (B1211576) system in neurobiological processes, particularly those related to the reinforcing effects of stimulants like cocaine nih.govresearchgate.netrti.orgnih.govresearchgate.netuniad.org.br. Studies with RTI-113 have shown that DAT is a critical recognition site for cocaine and contributes to its abuse liability researchgate.net. By selectively inhibiting DAT, RTI-113 affects synaptic dopamine levels, which is central to the reward pathways in the brain nih.govuniad.org.br.
While direct research findings specifically detailing how this compound itself has uniquely contributed to understanding neurobiological systems or disease mechanisms are not prominent in the provided search results, its utility as an analytical standard is indirectly crucial. Accurate quantification of RTI-113 and its metabolites using this compound as an internal standard in mass spectrometry-based studies allows researchers to correlate drug exposure with observed neurobiological and behavioral effects. This quantitative data is essential for interpreting the results of studies investigating the role of dopaminergic dysfunction in various neurological and psychiatric disorders, including substance use disorders nih.govdiapason-study.eu. For instance, understanding the precise concentrations of RTI-113 in different brain regions or biological fluids over time is vital for interpreting its effects on dopamine signaling and its potential as a therapeutic agent or research tool.
Methodological Advancements in Preclinical Drug Discovery and Development Facilitated by Deuterated Analogs
Deuterated analogs like this compound play a vital role in advancing preclinical drug discovery and development methodologies, primarily through their application in quantitative analysis using mass spectrometry. The incorporation of deuterium (B1214612) atoms into a molecule provides a stable isotopic label that does not significantly alter the compound's chemical properties but results in a distinct mass-to-charge ratio. This allows the deuterated analog to be used as an internal standard in mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) who.intresearchgate.nettandfonline.com.
The use of this compound as an internal standard enables accurate and reliable quantification of RTI-113 in biological samples, including plasma, urine, tissues, and brain microdialysates. This is particularly important in pharmacokinetic (PK) and pharmacodynamic (PD) studies conducted during preclinical drug development. By adding a known amount of this compound to a biological sample before extraction and analysis, researchers can account for variations in sample processing, extraction efficiency, and instrument response, thereby improving the accuracy and precision of the quantification of the non-deuterated RTI-113.
Examples from the search results highlight the use of other deuterated standards in quantitative analysis. For instance, eutylone-d5 hydrochloride salt is available as a reference material for the identification and quantification of eutylone (B1425526) in forensic and clinical investigations using analytical methodologies like GC-MS and LC-MS who.int. Similarly, 1,3-dinitroglycerin-d5 (B12387570) is listed in PubChem with its computed properties, indicating its availability and potential use in research requiring isotopic labeling nih.gov. The mention of d5-perfluoro-1-octanesulfonamide in a laboratory protocol involving mass spectrometry further underscores the general application of d5-labeled compounds in quantitative analytical methods . Research on deuterium-labeled fatty acids also demonstrates their use as tracers for studying biosynthesis and metabolism, with d7-C18:0 being synthesized to improve accuracy in HPLC-MS analysis compared to a d5 analogue due to reduced matrix interference tandfonline.com.
Pharmacokinetic Studies: Precisely measuring absorption, distribution, metabolism, and excretion (ADME) of RTI-113 in animal models.
Pharmacodynamic Studies: Correlating the concentration of RTI-113 at the target site (DAT) with its behavioral and neurochemical effects.
Bioavailability and Bioequivalence Studies: Accurately determining the amount of administered RTI-113 that reaches systemic circulation.
Drug-Drug Interaction Studies: Investigating how the presence of other substances affects the metabolism and clearance of RTI-113.
Metabolite Identification and Quantification: Using this compound to aid in the identification and quantification of its own metabolites, although specific data on RTI-113 metabolism with d5 labeling is not detailed in the search results.
The use of this compound as a reliable internal standard significantly improves the quality and reproducibility of preclinical data, which is crucial for making informed decisions during the drug discovery and development process. This methodological advancement, while seemingly technical, has direct translational implications by providing more accurate data to predict the behavior of RTI-113 in biological systems and assess its potential as a therapeutic agent.
Data Table: Use of Deuterated Analogs in Quantitative Analysis
| Deuterated Analog | Analyte Quantified | Analytical Method(s) Mentioned | Context of Use | Source Snippet(s) |
| Eutylone-d5 hydrochloride salt | Eutylone | GC-MS, LC-MS | Forensic and clinical investigations | who.int |
| 1,3-Dinitroglycerin-d5 | Not specified | Not specified | Listed with computed properties | nih.gov |
| d5-perfluoro-1-octanesulfonamide | Not specified | Mass Spectrometry | Laboratory protocol | |
| Deuterated IDV | IDV and other ARV drugs | LC-MS/MS | Therapeutic Drug Monitoring (Human Plasma) | researchgate.net |
| d7-C18:0 | Deuterium-labeled fatty acid | HPLC-ESI-MS | Studying fatty acid biosynthesis and metabolism | tandfonline.com |
| Fentanyl-d5, Carfentanil-d5, etc. | Fentanyl and analogs | Analytical methods (at RTI) | Drug testing population analysis (hair) | ojp.gov |
The development and application of deuterated internal standards like this compound are integral to the rigorous quantitative analysis required in modern preclinical research. This methodological capability underpins the ability to accurately assess the pharmacological profile of RTI-113 and its potential translational value.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
